molecular formula C7H5F2N3 B11915151 5,7-Difluoro-1H-indazol-3-amine

5,7-Difluoro-1H-indazol-3-amine

Katalognummer: B11915151
Molekulargewicht: 169.13 g/mol
InChI-Schlüssel: HAQGVWGTSYKGQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Difluoro-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse biological activities and pharmacological properties. Indazole derivatives, including this compound, have gained significant attention in medicinal chemistry due to their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-1H-indazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-difluoroaniline with hydrazine hydrate under acidic conditions, followed by cyclization to form the indazole ring . The reaction conditions often include heating the mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Difluoro-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .

Wissenschaftliche Forschungsanwendungen

5,7-Difluoro-1H-indazol-3-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5,7-Difluoro-1H-indazol-3-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5,7-Difluoro-1H-indazol-3-amine is unique due to the presence of two fluorine atoms at specific positions on the indazole ring. This substitution pattern can enhance its biological activity and selectivity compared to other indazole derivatives .

Eigenschaften

Molekularformel

C7H5F2N3

Molekulargewicht

169.13 g/mol

IUPAC-Name

5,7-difluoro-1H-indazol-3-amine

InChI

InChI=1S/C7H5F2N3/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H3,10,11,12)

InChI-Schlüssel

HAQGVWGTSYKGQM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1C(=NN2)N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.